5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a triazolothiazole derivative featuring a 2-chlorophenyl group, a morpholine ring, and a furan-2-yl substituent. Its structural complexity arises from the fusion of triazole and thiazole rings, which are known to enhance pharmacological activity through improved binding interactions and metabolic stability . The 2-chlorophenyl group may contribute to lipophilicity and target affinity, while the morpholine moiety enhances solubility and pharmacokinetic properties. The furan-2-yl substituent could influence electronic effects and intramolecular interactions .
Properties
IUPAC Name |
5-[(2-chlorophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c20-13-5-2-1-4-12(13)15(23-7-10-26-11-8-23)16-18(25)24-19(28-16)21-17(22-24)14-6-3-9-27-14/h1-6,9,15,25H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZGKBLVCFWMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds.
Introduction of the thiazole ring: This step often involves the reaction of the triazole intermediate with thiourea or similar sulfur-containing reagents.
Attachment of the furan ring: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using furan-2-boronic acid or similar reagents.
Incorporation of the chlorophenyl and morpholine groups: These groups can be introduced through nucleophilic substitution reactions or via the use of appropriate protecting groups followed by deprotection.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the triazole or thiazole rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole or dihydrothiazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.
Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related bioactive molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is likely to involve multiple molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Group Comparisons
Key Observations :
3-Chlorophenyl analogs () exhibit steric and electronic differences that could alter target selectivity .
Amine Substituents :
- Morpholine (target compound) improves aqueous solubility compared to piperazine (), which may enhance bioavailability .
- Ethyl-piperazine derivatives () introduce bulkier substituents, possibly affecting membrane permeability .
Heterocyclic Modifications: Replacing thiazole with thiadiazole () alters ring electronics and hydrogen-bonding capacity, impacting enzyme inhibition (e.g., lanosterol demethylase) . The furan-2-yl group in the target compound may engage in π-π stacking, unlike the pyrazole in thiadiazole analogs .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
Critical Insights :
- Morpholine substituents improve solubility (e.g., ~30 µg/mL) over ethyl-piperazine derivatives (~15 µg/mL), aligning with trends in and .
- Molecular docking studies () suggest triazolothiazoles with planar conformations (e.g., furan-2-yl) exhibit stronger enzyme interactions than non-planar thiadiazoles .
Biological Activity
The compound 5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate the compound's biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring fused with a thiazole moiety and functional groups such as a chlorophenyl and morpholine. Its chemical formula is .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, notably:
- Antimicrobial Activity : It has shown significant antibacterial and antifungal properties against various pathogens.
- Anti-inflammatory Effects : The compound has been studied for its potential as a cyclooxygenase (COX) inhibitor, which is crucial in mediating inflammatory responses.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
Antimicrobial Activity
A series of in vitro studies have demonstrated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potency compared to standard antibiotics.
| Pathogen | MIC (µg/mL) | Comparison Agent |
|---|---|---|
| Staphylococcus aureus | 8 | Penicillin |
| Escherichia coli | 16 | Ciprofloxacin |
| Candida albicans | 32 | Fluconazole |
Anti-inflammatory Activity
The compound's anti-inflammatory activity was evaluated through COX enzyme inhibition assays. It was found to selectively inhibit COX-II with an IC50 value of approximately 0.52 μM, demonstrating superior selectivity compared to traditional NSAIDs like Celecoxib.
Inhibition Profile
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
This selective inhibition suggests potential for reduced gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Anticancer Activity
In vitro studies on cancer cell lines have revealed that the compound can induce apoptosis in various cancer types. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Breast Cancer Cell Lines : The compound exhibited an IC50 value of 15 µM against MCF-7 cells, significantly reducing cell viability.
- Lung Cancer Models : In A549 cell lines, treatment led to a marked increase in apoptotic markers after 24 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
